molecular formula C22H23N5O B12414143 PI3K/mTOR Inhibitor-3

PI3K/mTOR Inhibitor-3

Cat. No.: B12414143
M. Wt: 373.5 g/mol
InChI Key: LNQQYBUEVDGDBO-UHFFFAOYSA-N
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Description

PI3K/mTOR Inhibitor-3 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways play critical roles in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is commonly associated with various cancers and other diseases, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of 3-amidoquinoline derivatives. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . For example, a three-neck round bottom flask may be used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide, along with a palladium catalyst and a base like potassium carbonate in a solvent mixture of dioxane and water .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis techniques and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3K/mTOR Inhibitor-3 is unique in its dual inhibition of both PI3K and mTOR, providing a broader spectrum of activity compared to isoform-specific inhibitors. This dual inhibition can potentially overcome resistance mechanisms that arise from targeting a single enzyme .

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

3-methyl-8-(6-methylpyridin-3-yl)-1-piperidin-4-ylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C22H23N5O/c1-14-3-4-16(12-24-14)15-5-6-19-18(11-15)21-20(13-25-19)26(2)22(28)27(21)17-7-9-23-10-8-17/h3-6,11-13,17,23H,7-10H2,1-2H3

InChI Key

LNQQYBUEVDGDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCNCC5)C

Origin of Product

United States

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